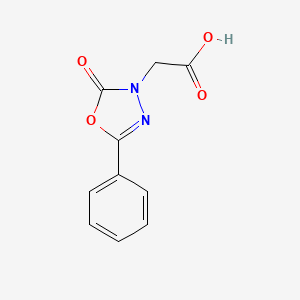

(2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-oxo-5-phenyl-1,3,4-oxadiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-8(14)6-12-10(15)16-9(11-12)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXYHDVNKLAICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406996 | |

| Record name | (2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71679-70-4 | |

| Record name | (2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclodehydration of Acyl Hydrazides

- The classical method involves the reaction of acyl hydrazides with carboxylic acids or their derivatives (acid chlorides, esters) under dehydrating conditions to form the oxadiazole ring.

- For example, hydrazides derived from phenylacetic acid derivatives can be cyclized to yield 2-oxo-5-phenyl-1,3,4-oxadiazoles.

- Typical dehydrating agents include phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or acetic anhydride, often under reflux conditions.

Use of Thiosemicarbazides and Acid Chlorides

- Another route involves condensation of thiosemicarbazide with acid chlorides to form intermediates that cyclize to 1,3,4-oxadiazoles.

- This method allows for the introduction of various substituents at the 2- and 5-positions of the oxadiazole ring.

- The reaction sequence generally includes condensation, ring closure, and sometimes oxidation steps.

Specific Preparation Methods for (2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid

Synthesis via Hydrazide Cyclization

- Starting from phenylacetic acid hydrazide, cyclodehydration is performed to form the oxadiazole ring.

- The hydrazide can be prepared by treating phenylacetic acid esters with hydrazine hydrate.

- Cyclization is then achieved by heating with dehydrating agents such as acetic anhydride or phosphorus oxychloride.

- This method yields the 2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid with moderate to good yields (typically 60-80%).

Microwave-Assisted Synthesis

- Microwave irradiation has been employed to accelerate the cyclization step, reducing reaction times to minutes.

- For example, unmodified household microwave ovens at 60% power for about 15 minutes have been used to achieve yields of 60-80%.

- This method offers advantages in terms of energy efficiency and reaction speed.

Coupling Reactions with Acid Halides

- The 2-amino-5-phenyl-1,3,4-oxadiazole intermediate can be reacted with acid halides such as chloroacetyl chloride to introduce the acetic acid moiety.

- This nucleophilic substitution reaction is typically carried out in dichloromethane or other inert solvents with bases like pyridine.

- Yields vary depending on the substituents and reaction conditions, with reported yields ranging from 15% to over 50%.

Alternative Synthetic Routes

- Some syntheses start from 2-chloro-N-phenylacetamide derivatives, which upon reaction with hydrazine hydrate and subsequent cyclization yield the oxadiazole ring.

- Other methods involve the use of cyanogen bromide or carbon disulfide with hydrazides to form oxadiazole-thione intermediates, which can be further transformed.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazide cyclodehydration | Phenylacetic acid hydrazide | Acetic anhydride or POCl3, reflux | 60-80 | Classical method, moderate yields |

| Microwave-assisted cyclization | Phenylacetic acid hydrazide | Microwave irradiation, ~15 min, 60% power | 60-80 | Faster, energy-efficient |

| Coupling with acid halides | 2-amino-5-phenyl-1,3,4-oxadiazole + acid halide | Pyridine, dichloromethane, room temp or reflux | 15-53 | Variable yields, depends on acid halide |

| Thiosemicarbazide condensation | Thiosemicarbazide + acid chlorides | Pyridine, DMF, reflux | 22-64 | Used for related oxadiazole derivatives |

Research Findings and Analytical Confirmation

- The synthesized compounds are typically characterized by IR spectroscopy, showing characteristic carbonyl and oxadiazole ring vibrations.

- Proton Nuclear Magnetic Resonance (1H NMR) confirms the aromatic and acetic acid protons.

- Elemental analysis and melting point determination support purity and identity.

- Some studies report yields and purity improvements by optimizing solvent and reagent ratios.

- Microwave-assisted methods have been shown to reduce reaction times significantly without compromising yield or purity.

Scientific Research Applications

(2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s biological activity is of interest for the development of new drugs, particularly as potential antimicrobial, anticancer, and anti-inflammatory agents.

Medicine: Research into its pharmacological properties aims to identify new therapeutic agents for various diseases.

Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly influenced by substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Para-substituted halogens (e.g., -F, -Cl) enhance antibacterial activity. For example, 4-fluorophenyl and 4-chlorophenyl derivatives show improved activity against S. aureus and P. aeruginosa compared to unsubstituted phenyl analogs .

- Functional Group Impact: The acetic acid moiety improves water solubility, whereas ethanone derivatives may enhance membrane permeability due to reduced polarity .

Anti-inflammatory Activity:

While the target compound lacks reported data, structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives (e.g., compounds 3d, 3e, 3f) exhibit potent inhibition of MMP-2 and MMP-9, critical mediators in inflammatory diseases . The oxadiazole ring’s electron deficiency likely contributes to metalloproteinase inhibition.

Antimicrobial Activity:

- Ethanone Derivatives: 1-(2-(4-chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (MIC ~5 µg/ml) outperforms norfloxacin against P. aeruginosa .

- Acetic Acid Derivatives: Fluorophenyl-substituted analogs (e.g., [5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid) are under investigation for antibacterial applications, though data remain preliminary .

Physicochemical and Pharmacokinetic Considerations

- Solubility: Acetic acid derivatives generally exhibit higher aqueous solubility than ethanone analogs, favoring oral bioavailability .

- Stability: The oxadiazole ring’s stability under physiological conditions is critical. Thioxo analogs (e.g., 2-thioxo-1,3,4-oxadiazoles) may show reduced stability compared to oxo derivatives .

- Drug-Likeness: Computational studies suggest that acetic acid derivatives comply with Lipinski’s rules, whereas bromofuryl analogs may have higher molecular weights, affecting permeability .

Biological Activity

(2-Oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₈N₂O₄. It features an oxadiazole ring substituted with a phenyl group and an acetic acid moiety. The compound is noted for its irritant properties and is commonly used in research settings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 15.63 | Tamoxifen | 10.38 |

| U937 (Leukemia) | 0.12 - 2.78 | Doxorubicin | Varies |

| A549 (Lung) | 0.12 - 2.78 | Doxorubicin | Varies |

Studies show that these compounds can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) :

- Carbonic Anhydrase :

- Histone Deacetylases (HDACs) :

The biological activities of this compound are attributed to several mechanisms:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells by modulating p53 expression and enhancing caspase activity.

- Enzyme Interaction : The structural features of oxadiazoles facilitate interactions with enzyme active sites, leading to effective inhibition of AChE and carbonic anhydrases.

Case Studies

Several case studies have reported the efficacy of oxadiazole derivatives in preclinical models:

- Breast Cancer Model : In vitro studies showed that the compound induced apoptosis in MCF-7 cells through upregulation of pro-apoptotic factors .

- Leukemia Treatment : The compound demonstrated significant cytotoxicity against U937 cells, suggesting potential for therapeutic use in hematological malignancies .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid?

A general procedure involves coupling reactions using palladium catalysts. For example, a mixture of precursors (e.g., substituted oxadiazole derivatives) is refluxed with phenylboronic acid in dimethylformamide (DMF) using K₂CO₃ as a base. Post-reaction, the product is extracted with ethyl acetate, dried, and purified via silica gel chromatography. This method ensures moderate yields (~50-60%) and high purity . Alternative approaches may involve cyclization of thiosemicarbazides or condensation reactions under acidic conditions, but optimization of solvent systems (e.g., acetic acid or ethanol) is critical to suppress side reactions .

Q. How can researchers confirm the structural identity and purity of this compound?

Characterization typically involves:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify proton environments and carbon backbone.

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase columns.

- X-ray Crystallography: Resolve crystal structure ambiguities, as demonstrated for structurally similar oxadiazole derivatives (e.g., bond angles and torsion angles) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data for this compound is limited, analogous oxadiazoles require:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- First Aid: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. For example:

- Tautomeric Equilibria: The oxadiazole ring may exhibit keto-enol tautomerism, altering proton chemical shifts. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize specific forms .

- Solvent Polarity: Polar solvents (e.g., DMF) can shift resonance signals; cross-validate data in multiple solvents.

- X-ray Diffraction: Resolve ambiguities by comparing experimental crystallographic data (e.g., C–C bond lengths) with computational models .

Q. What strategies improve reaction yields in synthetic routes?

- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to enhance coupling efficiency.

- Solvent Selection: Replace DMF with acetonitrile or THF to reduce side-product formation.

- Temperature Control: Microwave-assisted synthesis (e.g., 120°C for 2 hours) can accelerate reactions and improve yields by 10-15% .

Q. How can computational methods predict the stability and reactivity of this compound?

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For oxadiazoles, the C=O group is typically reactive toward nucleophiles.

- Molecular Dynamics (MD): Simulate solvation effects in aqueous or organic media to predict aggregation behavior.

- Retrosynthetic Analysis: AI-driven tools (e.g., Template_relevance models) can propose novel synthetic pathways by leveraging databases like Reaxys or PubChem .

Q. What are the challenges in analyzing biological activity, and how can they be mitigated?

- False Positives in Assays: Oxadiazoles may autofluoresce in cell-based assays. Use orthogonal techniques (e.g., LC-MS or SPR) to validate binding.

- Metabolic Stability: Evaluate microsomal stability in liver S9 fractions; introduce substituents (e.g., methyl groups) to reduce CYP450-mediated degradation.

- Crystallographic Artifacts: Ensure protein-ligand co-crystallization conditions (e.g., pH 7.4 buffers) match physiological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.